molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

Cat. No.: B1599910
CAS No.: 61364-20-3
M. Wt: 171.19 g/mol
InChI Key: IYZRSIDATZDOPT-UHFFFAOYSA-N
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Description

“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as “this compound”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .


Chemical Reactions Analysis

The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Metabolic Pathways and Biological Interactions

3,4-Dihydrocyclopenta[b]indol-1(2H)-one is involved in significant metabolic processes and biological interactions. For instance, it's a component in the metabolic pathways of heterocyclic amines such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). These compounds, found in urine, indicate continual human exposure to carcinogenic heterocyclic amines through food, although they may not be formed endogenously (Ushiyama et al., 1991).

Chemical Detection and Analysis

Detection of similar compounds, such as 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), in urine samples, is crucial in identifying exposure to synthetic indole-derived cannabimimetics. The identification of metabolites helps in understanding the metabolic pathways of these compounds, contributing to medical and forensic investigations (Kavanagh et al., 2012).

Medical Applications and Drug Development

The compound is also a subject of interest in the development of therapeutic agents. For instance, studies on 3,3′-Diindolylmethane (DIM), derived from indole-3-carbinol found in cruciferous vegetables, show that it's an effective cancer chemopreventive agent. Understanding its metabolism and the presence of metabolites in human plasma and urine after oral administration is crucial for determining its therapeutic potential and safety profile (Maier et al., 2021).

Environmental and Health Monitoring

Furthermore, this compound-related compounds have been used in environmental health studies. For example, the detection of Trp-P-1 and Trp-P-2 in dialysis fluid of patients with uremia provides insights into the exposure levels of mutagenic and carcinogenic heterocyclic amines, indicating a potential health risk for these patients (Manabe et al., 1987).

Safety and Hazards

The safety information for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

3,4-dihydro-2H-cyclopenta[b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRSIDATZDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423717
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61364-20-3
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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